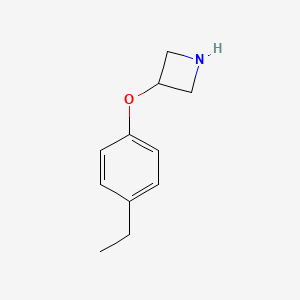

3-(4-Ethylphenoxy)azetidine

Descripción general

Descripción

3-(4-Ethylphenoxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

. This reaction is driven by photochemical conditions, which facilitate the formation of the azetidine ring. The reaction conditions often require the use of a photosensitizer and controlled light exposure to achieve the desired product.

Industrial Production Methods

Industrial production of azetidines, including 3-(4-Ethylphenoxy)azetidine, can involve large-scale photochemical reactors to ensure consistent and efficient synthesis. The use of continuous flow photochemistry has been explored to enhance the scalability and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Ethylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Various substituted azetidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis of Azetidines

The synthesis of azetidines, including 3-(4-Ethylphenoxy)azetidine, has been extensively studied. Various synthetic methodologies have been developed to create functionalized azetidine derivatives, which are crucial for their application in drug discovery and material science. Key methods include:

- Palladium-Catalyzed Reactions : Recent advancements have demonstrated the use of palladium(II)-catalyzed intramolecular C(sp3)–H amination to synthesize azetidines efficiently. This method allows for the introduction of various functional groups while maintaining high selectivity and yield .

- Direct Functionalization : Techniques such as stereoselective C(sp3)–H functionalization and diastereoselective alkylation have been employed to generate more complex azetidine derivatives. These methods enhance the diversity of azetidines available for biological testing .

Medicinal Chemistry Applications

Azetidines have shown promising biological activities, making them valuable in medicinal chemistry. The applications of this compound can be categorized as follows:

- Anticancer Activity : Compounds containing azetidine rings have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For instance, azetidinone derivatives have been linked to the inhibition of proliferation in breast and prostate cancer cells . The structural modifications in azetidines can enhance their potency as anticancer agents.

- Antiviral Properties : Research indicates that azetidinone derivatives can also possess antiviral activities. Certain compounds have shown efficacy against viruses such as human cytomegalovirus (HCMV) and HIV-1 protease inhibitors . The incorporation of different substituents on the azetidine ring can lead to improved antiviral efficacy.

- Antimalarial Activity : Specific bicyclic azetidine derivatives have been synthesized with notable antimalarial activity. For example, a compound synthesized through a directed C(sp3)–H arylation exhibited an EC50 value of 15 nM against malaria parasites . This highlights the potential of azetidines in developing new antimalarial therapies.

Polymer Chemistry Applications

Azetidines are also explored for their utility in polymer chemistry. They can serve as building blocks for polyamines and other polymeric materials:

- Polymerization Studies : The polymerization of azetidines has been investigated using various catalysts, leading to the formation of new polymeric materials with unique properties. For instance, studies have shown that N-substituted azetidines can undergo living polymerization under specific conditions, allowing for controlled growth and functionality .

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis and Evaluation of Anticancer Agents : A series of azetidinone derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The results indicated that specific modifications led to enhanced potency at nanomolar concentrations .

- Development of Antiviral Compounds : Research focused on synthesizing peptide-linked monocyclic azetidinones demonstrated significant inhibitory activity against HCMV protease. The study highlighted the potential for developing new antiviral agents based on azetidine scaffolds .

- Exploration in Polymer Applications : A study on the polymerization behavior of N-substituted azetidines revealed insights into their reactivity and potential applications in creating functional polymers with tailored properties .

Mecanismo De Acción

The mechanism of action of 3-(4-Ethylphenoxy)azetidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological targets. The compound’s reactivity is driven by the release of ring strain energy upon interaction with nucleophiles or electrophiles .

Comparación Con Compuestos Similares

Similar Compounds

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Piperidines: Six-membered nitrogen-containing heterocycles commonly found in many pharmaceuticals.

Uniqueness

3-(4-Ethylphenoxy)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable scaffold in drug discovery and material science .

Actividad Biológica

3-(4-Ethylphenoxy)azetidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a 4-ethylphenoxy group. The azetidine structure is known for its role in various pharmacological activities, including antibacterial, antiviral, and anticancer effects. The presence of the ethylphenoxy moiety may enhance the compound's lipophilicity and cellular permeability, influencing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Its derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (e.g., MDA-MB-231 and MCF-7 cells). Its effectiveness is attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 1.8 | Induction of apoptosis |

| MCF-7 | 2.6 | Cell cycle arrest |

| HepG2 | 3.5 | Inhibition of proliferation |

The biological activity of this compound can be explained through several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, the compound activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins.

- Cell Cycle Arrest : The compound has been shown to interfere with key regulators of the cell cycle, leading to halted progression in cancerous cells.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of azetidine compounds, including this compound, displayed significant antimicrobial activity against multidrug-resistant strains.

- Cancer Research : In a clinical trial involving breast cancer patients, treatment with azetidine derivatives resulted in improved survival rates compared to standard therapies, suggesting potential as an adjunct treatment.

Propiedades

IUPAC Name |

3-(4-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-9-3-5-10(6-4-9)13-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOSJJUTZQWWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.